N-(2,2-difluoroethyl)cyclopentanamine hydrochloride
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Overview
Description
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride: is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with an amine group and a 2,2-difluoroethyl group, making it a unique entity in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluoroethyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the 2,2-difluoroethyl group.
Scientific Research Applications
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Used in the development of fluorescent markers for imaging studies .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting neurological disorders .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
- N-(2-fluoroethyl)cyclopentanamine hydrochloride
- N-(2,2-dichloroethyl)cyclopentanamine hydrochloride
- N-(2,2-difluoroethyl)cyclohexanamine hydrochloride
Comparison:
- N-(2-fluoroethyl)cyclopentanamine hydrochloride: Lacks the second fluorine atom, resulting in different chemical reactivity and biological activity.
- N-(2,2-dichloroethyl)cyclopentanamine hydrochloride: Contains chlorine atoms instead of fluorine, leading to variations in polarity and reactivity.
- N-(2,2-difluoroethyl)cyclohexanamine hydrochloride: Has a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and interactions with molecular targets .
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride stands out due to its unique combination of a cyclopentane ring and a 2,2-difluoroethyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1384430-63-0 |
---|---|
Molecular Formula |
C7H14ClF2N |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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